

A Comparative Crystallographic Analysis of N-(2,3-difluorophenyl) Substituted Amides

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Compound of Interest

Compound Name: 2,3-Difluorobenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of N-(2,3-difluorophenyl) substituted amides, offering insights into their molecular conformations and intermolecular interactions. This information is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents. The inclusion of fluorinated moieties in drug candidates can significantly influence their metabolic stability, binding affinity, and overall pharmacological profile.

Comparative Analysis of Crystal Structures

The following tables summarize the key crystallographic data for N-(2,3-difluorophenyl)-2-fluorobenzamide and its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, providing a direct comparison of their solid-state structures. Additionally, data for related chloro- and fluoro-substituted acetanilides are presented as alternative structures to highlight the influence of the acyl group on the crystal packing.

Table 1: Crystal Data and Structure Refinement for N-(difluorophenyl)-2-fluorobenzamides

Parameter	N-(2,3-difluorophenyl)-2-fluorobenzamide[1]	N-(2,4-difluorophenyl)-2-fluorobenzamide[2]
Chemical Formula	C ₁₃ H ₈ F ₃ NO	C ₁₃ H ₈ F ₃ NO
Formula Weight	251.20	251.20
Temperature (K)	294(2)	294(1)
Crystal System	Monoclinic	Monoclinic
Space Group	Pn	Pn
a (Å)	4.9556(2)	5.6756(3)
b (Å)	5.6718(3)	4.9829(2)
c (Å)	19.6250(15)	19.3064(12)
β (°)	96.618(6)	91.197(5)
Volume (Å ³)	547.93(6)	545.88(5)
Z	2	2
R-factor (%)	3.8	3.8
Goodness-of-fit	1.09	1.04

Table 2: Selected Torsion Angles (°) for N-(difluorophenyl)-2-fluorobenzamides

Torsion Angle	N-(2,3-difluorophenyl)-2-fluorobenzamide[1]	N-(2,4-difluorophenyl)-2-fluorobenzamide[2]
Amide plane to 2,3-difluorophenyl ring	23.17(18)	-
Amide plane to 2,4-difluorophenyl ring	-	23.04(18)
Amide plane to 2-fluorobenzoyl ring	23.44(17)	23.69(17)
Interplanar angle between aromatic rings	0.5(2)	0.7(2)

Table 3: Crystal Data for Alternative Substituted Acetanilide Structures

Parameter	2-Chloro-N-(4-fluorophenyl)acetamide[3]	N-(3-Chloro-4-fluorophenyl)acetamide[4]
Chemical Formula	C ₈ H ₇ ClFNO	C ₈ H ₇ ClFNO
Formula Weight	187.60	187.60
Temperature (K)	293(2)	100
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	4.7410(9)	7.6776(4)
b (Å)	20.062(4)	12.7671(7)
c (Å)	8.9860(18)	9.8130(4)
β (°)	99.60(3)	124.432(3)
Volume (Å ³)	842.7(3)	793.35(7)
Z	4	4
R-factor (%)	4.6	4.7

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of the primary compounds are detailed below.

Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide

N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized via the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline.^{[1][5]} The reaction is carried out using standard synthetic procedures, resulting in a high yield (88%) of the desired amide.^[1]

Single-Crystal X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction were grown from solution. Data for N-(2,3-difluorophenyl)-2-fluorobenzamide were collected on an Oxford Diffraction Xcalibur Sapphire 3 diffractometer at 294 K.^[1] The structure was solved and refined using the SHELXS and SHELXL programs.

Structural Insights and Comparison

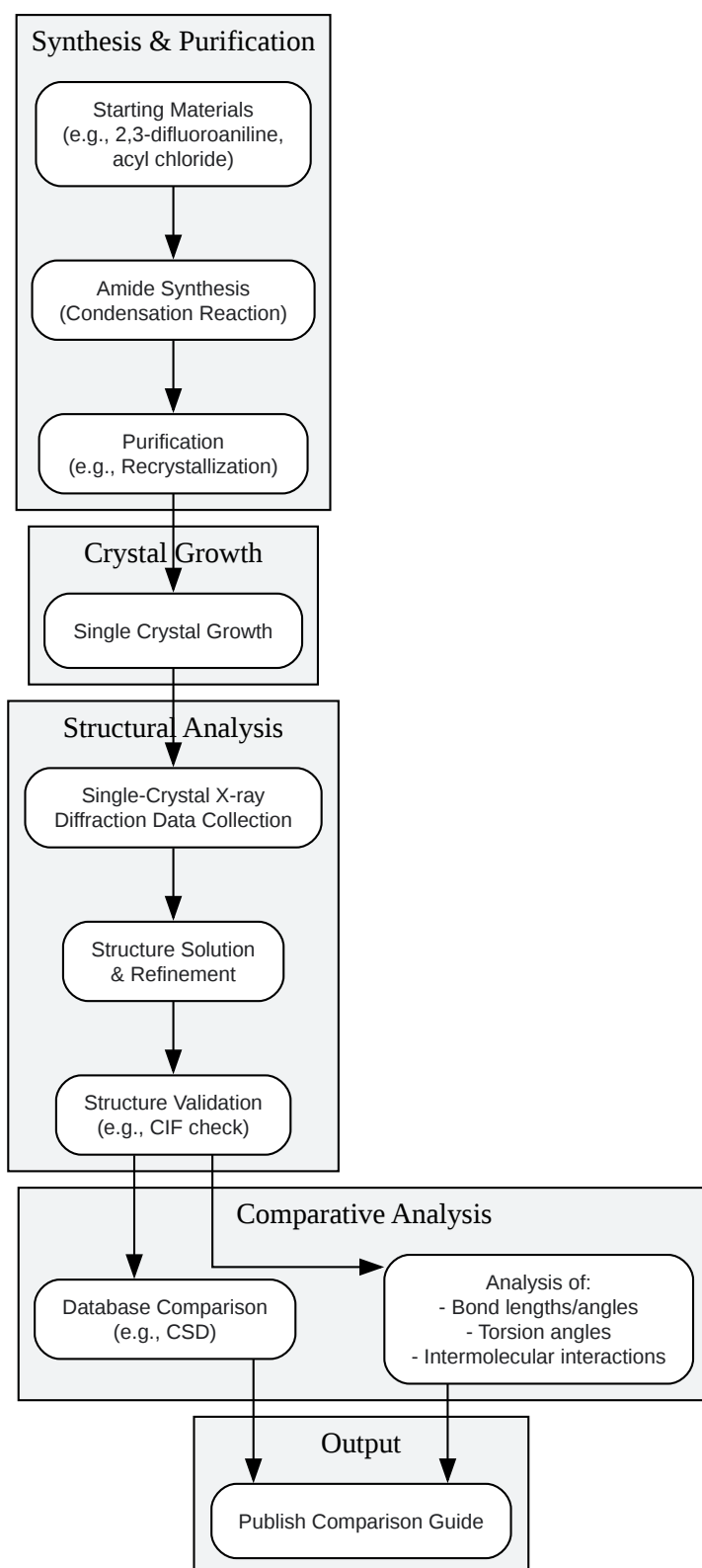
The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that the two aromatic rings are nearly co-planar, with an interplanar angle of just $0.5(2)^\circ$.^[1] However, the central amide group is twisted out of the plane of both aromatic rings by approximately 23° .^[1] This conformation is influenced by the formation of one-dimensional amide-to-amide hydrogen bonds along the a-axis.^[1]

A comparison with its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, shows remarkable structural similarity.^[2] It also crystallizes in the monoclinic Pn space group with very similar unit cell dimensions.^[2] The interplanar angle between the aromatic rings is $0.7(2)^\circ$, and the amide group is twisted by approximately 23° and 23.7° with respect to the aromatic rings.^[2] The primary intermolecular interaction is also a one-dimensional amide-to-amide hydrogen bond.^[2]

The acetanilide derivatives, while belonging to the broader class of substituted amides, exhibit different packing arrangements due to the smaller acyl group and different substitution patterns on the aniline ring. For instance, in 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular $N-H\cdots O$ hydrogen bonds, forming infinite chains.^[3]

Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of N-(2,3-difluorophenyl) substituted amides to their comprehensive structural analysis and comparison.



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